6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a quinazoline moiety, and a dihydropyrimidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the quinazoline and dihydropyrimidinone rings, followed by the introduction of the chlorophenyl and sulfanyl groups. Common synthetic routes may involve:
Formation of Quinazoline Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Dihydropyrimidinone Core: This can be achieved through Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Chlorophenyl and Sulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chlorophenyl and sulfanyl reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine
- (4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine
Uniqueness
6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-[(4,6,7-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-12-8-17-14(3)24-21(25-18(17)9-13(12)2)28-22-26-19(29)10-20(27-22)30-11-15-4-6-16(23)7-5-15/h4-10H,11H2,1-3H3,(H2,24,25,26,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKANFZWMBXGUID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)SCC4=CC=C(C=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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